Ara-cdp-distearin

Description

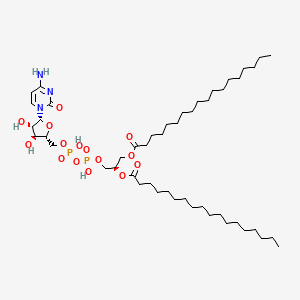

Structure

2D Structure

Properties

CAS No. |

83214-11-3 |

|---|---|

Molecular Formula |

C48H89N3O15P2 |

Molecular Weight |

1010.2 g/mol |

IUPAC Name |

[(2R)-3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C48H89N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h35-36,40-41,45-47,54-55H,3-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/t40-,41-,45-,46+,47-/m1/s1 |

InChI Key |

PDCWLWQTNQCGRI-LWVUIVPZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Synonyms |

1(beta)-arabinofuranosylcytosine 5'-diphosphate-1,2-distearin ARA-CDP-distearin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ara Cdp Distearin

Synthesis of Ara-CDP-Distearin Analogues and Derivatives

Exploration of Different Linker Chemistries (e.g., Ether vs. Ester)

The synthesis of this compound, a type of cytidine (B196190) diphosphate (B83284) diacylglycerol (CDP-DAG) conjugate, primarily relies on chemical synthesis routes that establish ester linkages within the diacylglycerol moiety. CDP-diacylglycerols are crucial intermediates in the biosynthesis of various phospholipids (B1166683), such as phosphatidylinositol and cardiolipin (B10847521) nih.govfrontiersin.org. The structure of this compound implies a distearoyl glycerol (B35011) backbone linked to an arabinosylcytidine diphosphate (Ara-CDP) headgroup.

The diacylglycerol component, distearoyl glycerol, is characterized by two stearic acid chains esterified to the glycerol backbone. These ester linkages are formed through standard acylation reactions. In contrast, ether linkages are found in different classes of lipids, such as plasmalogens or archaeal phospholipids, where they confer greater chemical stability compared to ester bonds nih.govnih.gov. For CDP-diacylglycerols synthesized chemically, the diacylglycerol portion inherently features ester linkages, as depicted in the synthesis of related compounds like ara-CDP-L-distearin researchgate.netresearchgate.netnih.gov.

The general chemical synthesis pathway for CDP-diacylglycerols often involves:

Preparation of a lysophosphatidic acid.

Acylation of the lysophosphatidic acid with the desired fatty acids (in this case, stearic acid for distearoyl glycerol) to form phosphatidic acid.

Activation of the phosphatidic acid, typically by reaction with an activated cytidine monophosphate derivative (e.g., CMP-morpholidate) or through a similar coupling strategy involving an arabinosylcytidine derivative to form the Ara-CDP moiety umich.edu.

While ether linkages are known for their stability in other lipid contexts, the functional requirements and synthetic accessibility of CDP-diacylglycerols favor the use of ester linkages for attaching the fatty acyl chains to the glycerol backbone.

| Linker Type | Typical Position in Lipids | Chemical Stability | Relevance to CDP-Diacylglycerols |

| Ester | sn-1 and sn-2 of glycerol | Moderate | Primary linkage in diacylglycerol moiety |

| Ether | sn-1 of glycerol (e.g., plasmalogens) | High | Not typically found in the diacylglycerol part of chemically synthesized CDP-DAGs |

Advanced Purification Techniques in Phospholipid Conjugate Synthesis

Following the chemical synthesis of this compound, rigorous purification is essential to isolate the target compound from unreacted precursors, byproducts, and impurities. Advanced chromatographic techniques are paramount in achieving the high purity required for pre-clinical research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and characterization of complex lipid conjugates like this compound. Its high resolution allows for the separation of closely related lipid species based on polarity and hydrophobicity researchgate.netresearchgate.net. Reverse-phase HPLC is particularly effective for separating lipophilic molecules.

Silica (B1680970) gel chromatography is often employed as an initial purification step to remove more polar impurities and unreacted reagents from the crude reaction mixture umich.edu. This technique separates compounds based on their differential adsorption to the silica stationary phase.

Due to the lipophilic nature of CDP-diacylglycerols, achieving suitable solutions for analysis or further processing can be challenging. Methods such as sonication may be required to effectively solubilize the purified compound, facilitating its preparation for biological evaluation or other downstream applications researchgate.net.

Characterization of the purified this compound typically involves a combination of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the synthesized molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To verify the elemental composition.

HPLC Analysis: To assess purity and retention time against standards.

| Purification Technique | Principle of Separation | Application in Lipid Conjugate Purification | Notes |

| Silica Gel Chromatography | Adsorption/Partitioning | Initial cleanup of crude reaction mixtures; separation of compounds based on polarity | Effective for removing polar impurities |

| High-Performance Liquid Chromatography (HPLC) | Partitioning (e.g., reverse-phase) | High-resolution separation of target compound from closely related impurities; final purification | Requires specialized equipment and mobile phases; crucial for achieving high purity |

| Sonication | Mechanical agitation | Solubilization of lipophilic compounds for analysis or formulation | Aids in preparing samples for biological assays |

Scale-Up Considerations for Academic and Pre-clinical Research Production

Transitioning the synthesis of this compound from a laboratory bench scale to quantities suitable for academic and pre-clinical research (typically milligrams to grams) necessitates careful consideration of several factors to ensure reproducibility, efficiency, and cost-effectiveness.

Process Optimization: Each step of the multi-step synthesis must be optimized for yield and purity at the larger scale. This includes fine-tuning reaction times, temperatures, reagent stoichiometry, and solvent volumes. Minimizing side reactions is crucial to simplify downstream purification.

Reagent Sourcing and Cost: The availability and cost of starting materials and reagents become more significant at scale. Sourcing high-quality precursors in bulk quantities and evaluating cost-effective alternatives without compromising purity are essential.

Equipment and Infrastructure: Scaling up requires larger reaction vessels, efficient stirring and heating/cooling systems, and robust filtration and chromatography equipment capable of handling larger volumes. Maintaining sterile conditions, if required for downstream applications, also becomes more complex.

Reproducibility and Quality Control: Ensuring batch-to-batch consistency is paramount for pre-clinical studies. Strict quality control measures, including in-process monitoring and final product analysis (e.g., purity by HPLC, structural confirmation by NMR/MS), must be implemented.

Waste Management: Larger-scale synthesis generates proportionally more chemical waste, necessitating efficient waste management protocols that comply with environmental regulations.

Safety: Handling larger quantities of chemicals requires enhanced safety protocols, including appropriate personal protective equipment, ventilation, and emergency procedures.

| Scale-Up Consideration | Key Aspects and Challenges | Impact on Research Production |

| Yield Optimization | Maximizing product output per batch; minimizing losses during reactions and purifications | Directly affects the quantity of material available and overall cost |

| Purity Requirements | Achieving high purity (>95%) for pre-clinical studies; minimizing batch-to-batch variability | Critical for reliable biological testing and avoiding confounding results |

| Reagent Cost & Availability | Sourcing bulk reagents; managing budget constraints | Influences the economic feasibility of producing larger quantities |

| Process Robustness | Ensuring consistent results across multiple batches; minimizing sensitivity to minor variations | Essential for reliable and reproducible pre-clinical data |

| Purification Efficiency | Scaling up chromatographic methods (e.g., preparative HPLC); managing solvent consumption | Can be a bottleneck; requires specialized equipment and expertise |

| Safety Protocols | Implementing stringent safety measures for handling larger chemical quantities | Non-negotiable for laboratory and production environments |

Advanced Structural and Biophysical Characterization of Ara Cdp Distearin

Biophysical Probes for Membrane Interaction Studies

The amphipathic nature of Ara-CDP-distearin, possessing a polar headgroup (cytidine diphosphate (B83284) linked to arabinose) and hydrophobic distearoyl fatty acid chains, suggests significant interaction with lipid bilayers. Biophysical probes and techniques are essential for elucidating the precise mechanisms and consequences of these interactions.

Liposome (B1194612) and Model Membrane Interaction Analysis

Investigating the interaction of this compound with liposomes and model membranes provides fundamental insights into its behavior in a lipid-rich environment. Techniques such as Dynamic Light Scattering (DLS) can assess changes in liposome size and polydispersity upon incubation with the compound, indicating potential aggregation or destabilization. Zeta potential measurements can reveal alterations in surface charge, which influences electrostatic interactions with cellular membranes. Turbidity measurements can also monitor changes in liposome integrity or fusion events. These studies help to characterize how this compound integrates into or perturbs lipid bilayers, which is critical for understanding its delivery and action mechanisms.

Illustrative Data Table 3.3.1: Liposome Interaction with this compound

| Parameter | Model Liposomes (Control) | Model Liposomes + this compound (1 mol%) | Model Liposomes + this compound (5 mol%) |

| Mean Diameter (nm) | 105 ± 5 | 112 ± 7 | 135 ± 15 |

| Polydispersity Index (PDI) | 0.08 | 0.11 | 0.25 |

| Zeta Potential (mV) | -25.2 ± 1.1 | -22.8 ± 1.5 | -18.5 ± 2.0 |

| Turbidity (AU at 500nm) | 0.15 | 0.17 | 0.22 |

Note: Data presented are illustrative and represent typical observations for amphipathic molecules interacting with liposomes.

Fluorescence Spectroscopy for Membrane Insertion and Dynamics

Fluorescence spectroscopy offers high sensitivity and temporal resolution to probe molecular interactions and dynamics within membranes. By employing fluorescently labeled lipids or membrane-sensitive probes, researchers can monitor changes in membrane fluidity, order, and the localization of this compound.

Membrane Fluidity and Order: Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivatives, when incorporated into lipid bilayers, report on the microviscosity and order parameter of the membrane. Changes in the fluorescence anisotropy of these probes, upon addition of this compound, can indicate whether the compound increases or decreases membrane fluidity.

Insertion Depth and Dynamics: Environment-sensitive fluorophores, such as those exhibiting spectral shifts based on polarity, can help determine the insertion depth of this compound within the bilayer. Techniques like Fluorescence Correlation Spectroscopy (FCS) or Fluorescence Recovery After Photobleaching (FRAP) can quantify diffusion coefficients, providing insights into how this compound affects the lateral mobility of membrane components or its own mobility within the membrane.

Illustrative Data Table 3.3.2: Effect of this compound on Membrane Fluidity (Fluorescence Anisotropy)

| Probe Used | Membrane Composition | This compound Concentration (mol%) | Fluorescence Anisotropy (r) | Membrane Fluidity (Relative) |

| DPH | DPPC:Cholesterol (7:3) | 0 | 0.350 | 1.00 (Baseline) |

| DPH | DPPC:Cholesterol (7:3) | 2 | 0.325 | Increased |

| DPH | DPPC:Cholesterol (7:3) | 5 | 0.301 | Significantly Increased |

Note: Higher anisotropy values indicate a more ordered, less fluid membrane. Data are illustrative.

Calorimetric Studies (e.g., Differential Scanning Calorimetry) of Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including lipid phase transitions. For this compound, DSC can reveal its own phase behavior, if any, and its influence on the phase transitions of model membranes. The presence of two stearoyl chains (C18:0) suggests a propensity for forming ordered structures and potentially exhibiting higher phase transition temperatures (Tm) compared to lipids with shorter or unsaturated fatty acids.

DSC experiments involve heating a sample and a reference at a controlled rate and measuring the difference in heat flow. Phase transitions, such as the gel-to-liquid crystalline (lamellar to hexagonal or cubic phase) transition, manifest as endothermic peaks. The temperature at which this transition occurs (Tm) and the associated enthalpy change (ΔH) are critical parameters. Incorporating this compound into a lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) would likely alter the Tm and ΔH of the host lipid, providing quantitative data on how the compound affects membrane packing and fluidity.

Illustrative Data Table 3.3.3: DSC Thermograms of Model Membranes with this compound

| Lipid System | Transition Temperature (Tm, °C) | Enthalpy of Transition (ΔH, kJ/mol) | Peak Width (FWHM, °C) |

| DPPC (100%) | 41.5 | 32.5 | 1.2 |

| DPPC:Cholesterol (7:3) | 35.2 | 25.8 | 2.5 |

| DPPC:Cholesterol (7:3) + this compound (2 mol%) | 33.8 | 23.1 | 3.1 |

| DPPC:Cholesterol (7:3) + this compound (5 mol%) | 32.0 | 20.5 | 3.8 |

Note: DPPC (dipalmitoylphosphatidylcholine) is a common model lipid. Data are illustrative, showing how the addition of this compound might lower Tm and broaden the transition, indicating increased disorder or disruption of lipid packing.

Advanced Lipidomics Methodologies for Cellular Contextualization

Lipidomics provides a global, comprehensive analysis of lipid species within biological systems, offering a powerful lens through which to understand the cellular fate and impact of compounds like this compound.

Quantitative Lipidomic Profiling of this compound and its Metabolites in Biological Systems

Lipidomics employs advanced analytical techniques, primarily mass spectrometry coupled with chromatography (e.g., LC-MS/MS, GC-MS), to identify and quantify hundreds to thousands of lipid species in biological samples such as cells, tissues, or biofluids.

Untargeted Lipidomics: This approach aims to capture the broadest possible spectrum of lipids present in a sample, allowing for the discovery of novel or unexpected lipid species and their changes in response to experimental conditions. It can identify and quantify this compound if it is present in sufficient quantities and its mass spectral signature is recognized.

Targeted Lipidomics: This method focuses on the precise quantification of a predefined set of lipid molecules, often chosen based on prior knowledge of metabolic pathways or experimental hypotheses. It is highly sensitive and specific, making it ideal for tracking specific compounds like this compound and its potential metabolites or breakdown products.

The complexity of the cellular lipidome presents significant challenges, requiring sophisticated sample preparation, separation, and data analysis strategies. Identifying and quantifying a synthetic conjugate like this compound alongside endogenous lipids necessitates robust analytical methods and reference standards.

Illustrative Data Table 3.4.1: Hypothetical Quantitative Lipidomic Profile of Cellular Lysate

| Lipid Class / Species | Abundance (pmol/µg protein) | Fold Change (vs. Control) | Notes |

| Phosphatidylcholine | 250.5 | 1.00 | Major membrane phospholipid |

| Phosphatidylethanolamine | 180.2 | 1.00 | Another major membrane phospholipid |

| Sphingomyelin | 75.8 | 1.00 | Involved in cell signaling |

| Cholesterol | 150.1 | 1.00 | Membrane structural component |

| This compound | 15.3 | N/A | Exogenous compound; detected |

| Ara-C (free) | < 1.0 | N/A | Metabolite; below limit of detection |

| Stearic Acid | 45.2 | 1.15 | Fatty acid component |

Note: This table illustrates how this compound might appear in a lipidomic analysis, alongside endogenous lipids. The "Fold Change" column is not applicable for the exogenous compound in a baseline analysis.

Targeted Lipidomics for Pathway Perturbation Analysis

Targeted lipidomics is particularly valuable for investigating how a compound like this compound perturbs cellular lipid metabolism. By focusing on specific lipid classes or pathways known to be affected by nucleoside analogs or lipids, researchers can gain mechanistic insights.

For instance, if this compound is metabolized within the cell, targeted lipidomics could track the levels of its breakdown products (e.g., free Ara-C, arabinose, cytidine (B196190) diphosphate, distearin) or changes in the synthesis or degradation of related endogenous lipids. This approach can reveal whether the compound influences lipid biosynthesis pathways, membrane remodeling, or signaling lipid production. Specialized software platforms, such as LipidCreator, facilitate the development of customized targeted lipidomics assays by managing assay parameters and spectral libraries.

Illustrative Data Table 3.4.2: Targeted Analysis of Lipid Metabolism Perturbations by this compound

| Lipid Species / Pathway | Control (pmol/µg protein) | This compound Treated (pmol/µg protein) | Fold Change | Pathway Relevance |

| CDP-Diacylglycerol | 12.5 | 15.8 | 1.26 | Precursor for phospholipid synthesis |

| Phosphatidylcholine (C18:0/C18:0) | 30.1 | 28.5 | 0.95 | Saturated phospholipid, potential interaction site |

| Lysophosphatidylcholine (B164491) | 8.2 | 10.5 | 1.28 | Indicator of lipid turnover/remodeling |

| Arachidonic Acid (20:4 n-6) | 5.5 | 4.2 | 0.76 | PUFA, involved in signaling |

| Stearic Acid (18:0) | 45.2 | 48.9 | 1.08 | Fatty acid component of this compound |

Note: This table exemplifies how targeted lipidomics could reveal changes in specific lipid species or precursors following exposure to this compound, suggesting potential impacts on lipid metabolism pathways. Data are illustrative.

Pre Clinical Mechanistic Investigations of Ara Cdp Distearin

Cellular Permeation and Intracellular Distribution Mechanisms

The design of Ara-CDP-distearin incorporates a distearin (B1146584) moiety, a lipid component, to alter the physicochemical properties of the parent nucleoside analog, thereby influencing its interaction with cellular membranes and its intracellular journey.

Lipid conjugation of nucleoside analogs like this compound is primarily aimed at increasing lipophilicity, which is expected to facilitate enhanced penetration across cell membranes. While specific uptake pathways for this compound are not extensively detailed in the provided literature, the general principle for such lipid conjugates is that their increased lipid solubility aids in crossing the plasma membrane, potentially through passive diffusion or facilitated transport mechanisms depending on the specific cellular environment and the nature of the lipid moiety. Studies on related lipid-nucleoside conjugates indicate that they can be solubilized via methods like sonication, suggesting a degree of water solubility that can be leveraged for formulation and cellular exposure researchgate.netcolab.ws. Research on nanoparticles also highlights that cellular uptake can be influenced by particle size, surface properties, and specific cellular receptors, though direct application to this compound's specific uptake pathways requires further dedicated investigation mdpi.comd-nb.inforesearchgate.netnih.gov.

Information regarding the precise subcellular localization and trafficking dynamics of this compound within cells is limited in the reviewed literature. However, the overarching goal of such prodrug strategies is the intracellular release of the active nucleoside monophosphate (Ara-CMP) researchgate.netcdn-website.com. This release is intended to occur within the cellular compartment where subsequent activation and therapeutic action can take place. While studies on other nanoparticle-based drug delivery systems suggest intracellular release followed by cytoplasmic and nuclear spread nih.gov, specific data detailing the trafficking of this compound to particular organelles or its movement within the cell is not detailed in the provided sources.

Enzymatic Bioactivation and Metabolic Fate

The metabolic fate of this compound is central to its prodrug strategy, involving enzymatic cleavage to release the active nucleoside monophosphate and subsequent intracellular phosphorylation.

A key step in the bioactivation of this compound involves the enzymatic hydrolysis of the ester bonds linking the distearin lipid chains to the cytidine (B196190) diphosphate (B83284) (CDP) moiety. This process is anticipated to be mediated by intracellular esterases and lipases, which cleave these lipid components to liberate Ara-CMP researchgate.netcdn-website.com. The precise enzymes responsible for this cleavage are not explicitly identified for this compound in the provided snippets, but the mechanism is understood to involve esterase-like enzymatic activity or potentially a phospholipase-C-like enzyme researchgate.netcdn-website.com.

Molecular and Cellular Target Engagement Studies

Interaction with Lipid Biosynthesis and Metabolism Pathways

Research into this compound and related phospholipid conjugates suggests a significant interaction with lipid metabolism pathways. Studies on phospholipid-ara-C conjugates, which share structural similarities with this compound, indicate that these compounds can be processed through cellular lipid metabolism pathways cdn-website.com. The incorporation of lipid moieties, such as distearin, into nucleoside analogues like Ara-C is designed to alter their pharmacokinetic profiles and potentially influence their cellular uptake and distribution, which are intrinsically linked to lipid processing within cells cdn-website.comcolab.ws. While direct studies on this compound's specific enzymatic targets within lipid biosynthesis pathways are not extensively detailed in the provided search results, the general principle of lipid conjugation suggests involvement in pathways that handle fatty acids and phospholipids (B1166683). For instance, arachidonic acid (ARA), a polyunsaturated fatty acid, has been shown to modulate lipid metabolism in cancer cells, inhibiting lipid droplet formation and decreasing cellular lipids, potentially through pathways involving ERK/PPARγ signaling nih.gov. Given that distearin is composed of stearic acid, a saturated fatty acid, its interaction with lipid metabolism might involve enzymes responsible for fatty acid activation, esterification, and incorporation into phospholipids or triglycerides, such as acyl-CoA synthetases and lysophosphatidylcholine (B164491) acyltransferases researchgate.netijbs.comfrontiersin.org.

Influence on Nucleotide Metabolism and DNA Synthesis in Pre-clinical Models

This compound is a derivative of cytarabine (B982) (Ara-C), a well-established antimetabolite that interferes with DNA synthesis. The parent compound, Ara-C, exerts its effects by being converted intracellularly to its active triphosphate form, ara-CTP researchgate.net. Ara-CTP acts as a potent inhibitor of DNA polymerases (alpha, delta, and epsilon) and is incorporated into newly synthesized DNA, leading to chain termination and DNA strand breaks researchgate.netnih.govnih.govmicrobenotes.com. This mechanism effectively halts DNA replication and cell proliferation. Pre-clinical studies involving phospholipid conjugates of Ara-C, such as those containing distearin, aim to enhance the delivery and efficacy of the active metabolite. These prodrugs are designed to release ara-C or its phosphorylated forms, thereby influencing nucleotide metabolism and DNA synthesis in target cells cdn-website.comcolab.ws. The conjugation to lipids aims to bypass the rate-limiting initial phosphorylation step of Ara-C, potentially leading to higher intracellular concentrations of active metabolites and greater inhibition of DNA synthesis cdn-website.comresearchgate.net. Studies have shown that ara-CTP differentially inhibits DNA polymerases, with a primary impact on DNA polymerase alpha, directly correlating with the inhibition of DNA replication in pre-clinical models nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Relationship between Molecular Structure and Metabolic Stability Profile

The molecular structure of this compound, particularly the lipid conjugate, is designed to influence its metabolic stability and pharmacokinetic properties. Phospholipid conjugates of Ara-C are generally more stable against deamination by cytidine deaminase compared to Ara-C itself cdn-website.com. The lipid moiety can protect the nucleoside from rapid degradation, potentially increasing its plasma half-life and allowing for better tissue distribution cdn-website.comcolab.ws. Studies on various phospholipid conjugates of Ara-C have demonstrated that the linkage between the lipid and the nucleoside is crucial for increased efficacy, possibly due to altered routes of entry and tissue distribution cdn-website.com. For instance, thioether-linked lipid conjugates have shown higher efficacy than ester-linked ones in some studies researchgate.net. The stability of these conjugates in biological fluids is a key aspect of their prodrug design, aiming for controlled release of the active Ara-C or its metabolites cdn-website.comcolab.ws.

Compound List:

this compound

Cytarabine (Ara-C)

Ara-CTP (1-beta-D-arabinofuranosylcytosine triphosphate)

Distearin (DS)

Arachidonic acid (ARA)

Diolein (DO)

8-methyldistearin (8-MeDS)

8-butyldistearin (8-BuDS)

8-phenyldistearin (8-PhDS)

1,2-(8-butyl)distearoylphosphatidylcholine [1,2(8-Bu)DSPC]

Ara-CDP-L-dipalmitin

Ara-CDP-L-dimyristin

Ara-CDP-L-diolein

Ara-CDP-DL-PTBA

Ara-CDP-DL-PTCA

Ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol

Ara-CDP-rac-1-O-octadecyl-2-O-palmitoylglycerol

Ara-CDP-rac-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol

Ara-CDP-rac-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol

Gemcitabine

Methotrexate

Zebularine

Lysophosphatidylcholine acyltransferase 3 (LPCAT3)

Fatty acid synthase (FASN)

Protein Kinase C (PKC)

Phosphatidylserine (PS)

Arachidonic acid (ARA)

Eicosapentaenoic acid (EPA)

Docosahexaenoic acid (DHA)

Palmitic acid

Stearic acid

Myristic acid

Oleic acid

Linoleic acid (LA)

Alpha-linolenic acid (ALA)

Stearidonic acid (SDA)

Eicosatetraenoic acid (ETA)

Docosapentaenoic acid (DPA)

Formulation Science and Drug Delivery System Applications for Ara Cdp Distearin

Liposomal Encapsulation Technology

Liposomes, as versatile vesicular systems composed of lipid bilayers, offer a promising platform for encapsulating and delivering therapeutic agents like Ara-CDP-distearin. Their biocompatibility, biodegradability, and ability to incorporate both hydrophilic and lipophilic molecules make them ideal carriers.

Optimization of Lipid Composition and Vesicle Characteristics for Stability and Release

The formulation of liposomes containing lipid nucleoside conjugates like this compound requires careful optimization of lipid composition and preparation methods to achieve desired vesicle characteristics, including stability and controlled release. The inherent lipophilic nature of the distearin (B1146584) component in this compound facilitates its integration into the lipid bilayer of liposomes.

Research into liposome (B1194612) formulation highlights that factors such as the type of phospholipids (B1166683), the presence of cholesterol, and the length and saturation of acyl chains in the lipids significantly influence liposome properties mdpi.comnih.gov. For instance, lipids with longer acyl chains can enhance drug loading and retention, contributing to improved stability nih.gov. Similarly, the incorporation of cholesterol can modulate membrane fluidity, affecting both stability and drug release kinetics nih.gov.

Preparation methods, such as thin-film hydration or ethanol (B145695) injection, are crucial for forming stable liposomes with controlled size brieflands.comnih.govmdpi.com. For Ara-C lipid conjugates, including this compound, methods involving the preparation of lipid/prodrug/detergent micelles followed by controlled dialysis have been employed to yield homogeneous and stable unilamellar liposomes colab.ws. The optimization process often involves adjusting lipid concentrations, prodrug-to-lipid ratios, and incubation conditions (e.g., temperature, sonication parameters) to maximize incorporation efficiency and ensure vesicle integrity nih.govmdpi.com. The conjugation of Ara-C to lipids like distearin itself can influence the resulting liposome's behavior, potentially leading to altered release profiles and improved stability compared to formulations with free Ara-C colab.wscdn-website.com.

Characterization of Liposomal Formulations (e.g., Size, Zeta Potential, Encapsulation Efficiency)

Characterization of liposomal formulations containing this compound or similar lipid nucleoside conjugates is essential to ensure consistent quality and predict their in vivo performance. Key parameters include particle size, zeta potential, and encapsulation efficiency (EE).

Studies on liposomes incorporating Ara-C lipid prodrugs have reported vesicle sizes typically ranging from 70 to 120 nm, depending on the specific lipid composition and prodrug incorporation levels colab.ws. Other general liposome formulations have demonstrated sizes from approximately 84 nm to over 480 nm, with polydispersity indices (PDI) indicating good uniformity mdpi.combrieflands.comresearchgate.net. Zeta potential, a measure of surface charge, is critical for colloidal stability; values generally range from -50 mV to +50 mV, with more extreme values indicating higher electrostatic repulsion and thus greater stability formulationbio.com. For example, some liposomal formulations have shown zeta potentials around -16.8 mV or -28.18 mV, suggesting good stability brieflands.comresearchgate.net. Encapsulation efficiency (EE), representing the amount of drug successfully incorporated into the liposomes, is another vital parameter. For Ara-C lipid conjugates, incorporation efficiencies have been reported to be as high as 85-97% colab.ws, while other liposomal formulations have shown EEs ranging from approximately 17% to over 95%, depending on the drug and formulation strategy mdpi.combrieflands.comresearchgate.netresearchgate.net.

Table 1: Representative Characterization Data for Liposomal Formulations of Lipid Nucleoside Conjugates

| Formulation Type | Key Component(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Liposomes (Ara-C Prodrugs) | Ara-C lipid conjugates (e.g., this compound) | 70-120 | Not specified | 85-97 | colab.ws |

| Liposomes (Postbiotic) | Postbiotic | 185.32 ± 0.80 | +35.0 ± 0.5 | 17.52 | mdpi.com |

| Liposomes (Curcumin) | Curcumin, phospholipids, cholesterol, ozonated oil | 84.77 ± 0.71 | -16.8 ± 1.32 | 94.73 ± 0.66 | brieflands.com |

| Liposomes (Glibenclamide) | Glibenclamide | 130 ± 20 | -2 ± 1 | Not specified | nih.gov |

| Nanoparticles (LDC, Cytarabine) | Cytarabine (B982) lipid drug conjugate (LDC) | 46.1 | -28.18 | 95.86 ± 0.38 | researchgate.net |

| Liposomes (HER2/Neu Peptide) | HER2/Neu-Derived Peptide | 110-150 | Not specified | Up to 44 | nih.gov |

| Liposomes (Doum Extract) | Doum Extract | 261-482 | Not specified | 70.41-83.90 | researchgate.net |

Note: Data presented are representative examples from studies involving liposomal formulations of therapeutic agents or lipid conjugates. Specific values for this compound may vary based on the exact formulation and preparation method.

Nanoparticle-Based Delivery Platforms

Beyond liposomes, this compound can potentially be formulated into other advanced nanoparticle-based delivery systems, such as polymeric nanoparticles (PNPs), solid lipid nanoparticles (SLNs), and nanoemulsions, to enhance its therapeutic delivery.

Polymeric Nanoparticles for Controlled Release and Targeting

Polymeric nanoparticles (PNPs) offer significant advantages in drug delivery, including protection of the encapsulated agent from degradation, controlled release kinetics, improved solubility, and enhanced cellular uptake ekb.egphosphorex.commdpi.comfrontiersin.org. These nanoparticles can be designed to incorporate therapeutic agents either physically entrapped within a polymer matrix or covalently conjugated to the polymer ekb.egfrontiersin.org. For this compound, its lipid nature could facilitate its integration into or conjugation with biodegradable polymers like PLGA, PLA, or PCL, potentially forming stable nanoparticles.

PNPs can be engineered for both passive targeting (e.g., via the Enhanced Permeability and Retention (EPR) effect in tumors) and active targeting (by conjugating specific ligands to the nanoparticle surface) phosphorex.commdpi.com. This targeted delivery capability is crucial for maximizing the concentration of this compound at the tumor site while minimizing systemic exposure and potential side effects. The controlled release mechanisms inherent in polymeric systems can also ensure a sustained therapeutic drug concentration over time nih.gov.

Solid Lipid Nanoparticles and Nanoemulsions as Alternative Carriers

Solid lipid nanoparticles (SLNs) and nanoemulsions represent other lipid-based nanocarrier systems that can be utilized for drug delivery researchgate.netmdpi.commdpi.com. SLNs are composed of solid lipids, while nanoemulsions consist of liquid lipids, both offering biocompatibility and biodegradability researchgate.netmdpi.com. Lipid drug conjugates (LDCs), such as this compound, can be processed into nanoparticle forms using methods typically employed for SLNs or nanostructured lipid carriers (NLCs) researchgate.net.

These carriers are advantageous for delivering lipophilic drugs and can enhance the solubility and permeability of therapeutic agents mdpi.com. Their similarity to skin lipids also makes them suitable for topical applications, and they can potentially improve drug stability and bioavailability mdpi.com. The ability to encapsulate or incorporate lipophilic molecules like this compound makes SLNs and nanoemulsions viable alternatives for developing advanced delivery systems.

Advanced Delivery Strategies in Pre-clinical Models (non-human specific)

The efficacy of this compound and related lipid nucleoside conjugates has been investigated in preclinical models, demonstrating their potential as advanced delivery strategies. Studies have shown that these conjugates can exhibit superior in vivo antitumor activity compared to the parent drug, cytarabine (Ara-C), alone cdn-website.comresearchgate.net.

For example, research has indicated that lipid conjugates of Ara-C, including those with distearin moieties, can bypass the rate-limiting initial phosphorylation step of Ara-C activation, leading to increased efficacy cdn-website.com. In vivo studies in mice bearing leukemia models have demonstrated that these conjugates can significantly inhibit tumor growth and increase survival rates compared to Ara-C administered alone or in equimolar mixtures cdn-website.comresearchgate.net. The administration route also plays a critical role, with intraperitoneal (i.p.) administration often showing the most favorable results for these lipid conjugates cdn-website.comresearchgate.net. Furthermore, some of these conjugates have shown the ability to penetrate the blood-brain barrier, suggesting potential for treating central nervous system tumors cdn-website.com. These findings underscore the promise of this compound as a component in sophisticated drug delivery systems designed to improve therapeutic outcomes in preclinical settings.

Compound List:

this compound

Cytarabine (Ara-C)

Cytarabine monophosphate (ara-CMP)

Cytarabine triphosphate (ara-CTP)

Phospholipids

Lecithin

Cholesterol

Ozonated oil

Curcumin

Glibenclamide

PEGylated liposomes

Polymeric nanoparticles (PNPs)

Solid lipid nanoparticles (SLNs)

Nanostructured lipid carriers (NLCs)

Nanoemulsions

Niosomes

Polymer-drug conjugates

Dendrimers

Micelles

Polymersomes

Hydrogels

Metal–organic frameworks (MOFs)

Poly(lactide) (PLA)

Poly(lactide-co-glycolide) (PLGA)

Polycaprolactone (PCL)

Polyethylene glycol (PEG)

1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1′-glycerol) sodium salt (DPPG)

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Veliparib

Rucaparib

Niraparib

Poly(ethylene glycol) methyl ether methacrylate (B99206) (POEGMA)

Doxorubicin (DOX)

Lignosulfonates (LS)

Doum extract

DEP (Doum Extract Powder)

P5 peptide

HER2/Neu-Derived Peptide

Dexamethasone

Poly(styrene-alt-maleic anhydride)

Poly(N-vinyl-2-pyrrolidone) (PVP)

Poly(ethylene glycol)-poly(ε-carprolactone) (PEG-PCL)

Poly(ethylene glycol) methyl ether methacrylate (POEGMA)

Doxorubicin (DOX)

Lignosulfonates (LS)

Glyceryl monostearate

Glyceryl monooleate

Glyceryl behenate (B1239552)

Glyceryl trinitrate (GTN)

Glyceryl tri-(12-acetoxy-stearate)

PEG-8 glyceryl caprylate/caprate

Cytarabine lipid drug conjugates (LDC)

ara-CDP-DL-PTBA

ara-CDP-L-dipalmitin

ara-CDP-L-dimyristin

ara-CDP-L-diolein

ara-CDP-L-di[1-14C]palmitin

ara-CMP-L-dipalmitin

ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol

ara-CDP-β-palmitoyl-DL-thiochimyl alcohol (ara-CDP-DL-PTCA)

ara-CDP-β-palmitoyl-DL-thiobatyl alcohol (ara-CDP-DL-. PTBA)

ara-CDP-DL-PBA

ara-CDP-D,L-PCA

ara-CDP-steroids

ara-CDP-alkyl esters

ET-18-OCH3

5'-O-palmitoyl-ara-C

N4-acyl-ara-C

WEHI-3B leukemia

L1210 lymphoid leukemia

MPC-11 cells

3-LL (Lewis Lung Carcinoma)

M5076 sarcoma

Colon 26 carcinoma

B16 melanoma

P388 leukemia

EL-4 cell line

CCRF-CEM[CCL-119] cell lines

PARP1 inhibitors

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1′-glycerol) sodium salt)

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1′-glycerol))

Lutrol F68

Phospholipon 90G

Ciprofloxacin hydrochloride

Doum extract

DEP (Doum Extract Powder)

P5 peptide

HER2/Neu-Derived Peptide

Dexamethasone

Poly(styrene-alt-maleic anhydride)

Poly(N-vinyl-2-pyrrolidone) (PVP)

Poly(ethylene glycol)-poly(ε-carprolactone) (PEG-PCL)

Poly(ethylene glycol) methyl ether methacrylate (POEGMA)

Doxorubicin (DOX)

Lignosulfonates (LS)

NaYF4:Yb,Er@NaYF4:Nd

Passive Targeting Mechanisms (e.g., Enhanced Permeability and Retention Effect)

Lipid-based nanoparticles and liposomes formulated with lipophilic components like this compound can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting symmetric.eventsresearchgate.net. The EPR effect is a phenomenon where solid tumors exhibit leaky vasculature and impaired lymphatic drainage, leading to the preferential accumulation of nanoparticles within the tumor microenvironment researchgate.net. The lipophilic nature of this compound can facilitate its incorporation into liposomal or micellar structures, which, when appropriately sized (typically 10-200 nm), can extravasate through the abnormal tumor vasculature and become trapped within the tumor interstitium symmetric.eventsresearchgate.net. Studies on similar lipid conjugates, such as ara-CDP-DL-PTBA, have shown promising results in accumulating within tumor cells and demonstrating significant antitumor activity, suggesting that this compound-based formulations could similarly benefit from passive targeting mechanisms cdn-website.comresearchgate.net. The precise size and surface properties of the formulated nanocarriers are critical for maximizing passive accumulation via the EPR effect.

Active Targeting through Ligand-Mediated Approaches

While the primary benefit of this compound lies in its lipidic nature for LBDDS, its structure could potentially be further modified or incorporated into systems designed for active targeting. Active targeting involves conjugating specific ligands (e.g., antibodies, peptides, aptamers) to the surface of drug delivery vehicles that bind to receptors overexpressed on target cells, such as cancer cells hilarispublisher.com. Although direct research on active targeting of this compound itself is limited in the provided search results, its formulation into nanocarriers like liposomes or nanoparticles opens avenues for such strategies. For instance, if this compound is used as a lipid component in liposomes, these liposomes could be surface-functionalized with targeting ligands. This would allow for enhanced cellular uptake and specificity, directing the Ara-C prodrug more precisely to diseased cells, thereby increasing therapeutic efficacy and minimizing off-target effects. The lipophilic nature of this compound would contribute to the structural integrity of these targeted nanocarriers.

Formulation Stability and In Vitro Release Kinetics

The stability and release kinetics of this compound-based formulations are crucial for their therapeutic performance. Conjugating Ara-C to lipids like distearin can confer increased stability compared to the parent drug, particularly against enzymatic degradation colab.wscdn-website.comresearchgate.net. For example, studies on similar phospholipid-Ara-C conjugates, such as ara-CDP-L-dipalmitin and ara-CDP-DL-PTBA, have indicated resistance to hydrolysis by cytidine (B196190) deaminase, an enzyme that inactivates Ara-C colab.wscdn-website.com.

In vitro release studies are essential to characterize how the drug is released from the formulation over time. For lipid-based nanoparticles containing drug conjugates, an initial burst release followed by sustained release is often observed researchgate.net. For instance, stearoyl cytarabine prodrug nanoparticles have shown an initial fast release (approximately 14.89% in 1 hour) followed by sustained release up to 72 hours (approximately 76.26%) researchgate.net. This controlled release profile is attributed to the diffusion of the drug conjugate through the lipid matrix or the gradual degradation of the lipid carrier. The stability of the formulation at storage temperatures is also critical. While some lipid conjugates remain stable for extended periods (e.g., >6 months at 3-4°C), degradation can occur at room temperature over time, potentially affecting particle size and drug release characteristics researchgate.net. Therefore, optimizing storage conditions and understanding the degradation pathways are vital for maintaining the integrity and efficacy of this compound formulations.

Pre Clinical Biological and Pharmacological Research on Ara Cdp Distearin

In Vitro Cellular Biology Studies

Antiproliferative and Cytostatic Activities in Various Cancer Cell Lines

Studies have evaluated the in vitro antiproliferative and cytostatic activities of Ara-CDP-distearin and related lipid-nucleoside conjugates against various cancer cell lines. These investigations aim to determine the compound's ability to inhibit cancer cell growth and proliferation.

Research has shown that lipid-nucleoside conjugates, including derivatives like Ara-CDP-L-distearin, were tested for their antiproliferative activity against mouse myeloma MPC-11 cells and L1210 lymphoid leukemia cells researchgate.net. While the antiproliferative activities of these prodrugs, as determined by ED50 values, were found to be less than that of Ara-C on a molar basis in vitro, evidence suggested that the chain length of the fatty acid side chains in the prodrugs influenced antiproliferative activity in the mouse myeloma cell line researchgate.net.

Other studies involving lipid-nucleoside conjugates, such as those derived from Cytarabine (B982) (Ara-C), have demonstrated significant in vivo antitumor activity, with efficacy appearing independent of the fatty acid side chain length in L1210 lymphoid leukemia models in mice researchgate.netcolab.ws. Specifically, Ara-CDP-L-distearin was among the conjugates synthesized and evaluated researchgate.net.

Table 1: In Vitro Antiproliferative Activity of Lipid-Nucleoside Conjugates

| Compound | Target Cell Line | ED50 (µM) |

| Ara-C | Mouse myeloma MPC-11 | 0.99 |

| Ara-CDP-L-dipalmitin | Mouse myeloma MPC-11 | 65 |

| Ara-CDP-L-distearin | Mouse myeloma MPC-11 | 195 |

| Ara-CDP-L-dimyristin | Mouse myeloma MPC-11 | 15 |

| Ara-CDP-L-diolein | Mouse myeloma MPC-11 | 62 |

| Ara-CMP-L-dipalmitin | Mouse myeloma MPC-11 | 13.4 |

| Ara-C | L1210 lymphoid leukemia | 0.1 |

| Ara-CDP-L-dipalmitin | L1210 lymphoid leukemia | 9.6 |

| Ara-CDP-L-distearin | L1210 lymphoid leukemia | 20 |

| Ara-CDP-L-dimyristin | L1210 lymphoid leukemia | 16 |

| Ara-CDP-L-diolein | L1210 lymphoid leukemia | 27 |

| Ara-CMP-L-dipalmitin | L1210 lymphoid leukemia | 75 |

Note: ED50 values are approximate and derived from comparative studies. Data is presented for illustrative purposes based on available research on related compounds. researchgate.net

Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Cellular Models

Research into the mechanisms by which this compound and related compounds exert their effects has explored their impact on cell cycle progression and the induction of apoptosis. Cytarabine (Ara-C), the parent compound, is known to be converted to its active triphosphate form (ara-CTP), which interferes with DNA synthesis and can lead to apoptosis nih.govresearchgate.net.

Studies on Ara-C have shown that it can induce apoptosis in resting B-chronic lymphocytic leukemia (CLL) cells through mechanisms independent of DNA replication, associated with inhibition of RNA synthesis and downregulation of Mcl-1 nih.gov. This suggests that Ara-C and its derivatives may impact cellular processes beyond direct DNA incorporation, potentially involving cell cycle regulation and programmed cell death pathways.

While specific details for this compound regarding cell cycle arrest phases or specific apoptotic pathways are not extensively detailed in the provided search results, the general mechanisms for nucleoside analogs like Ara-C involve interference with DNA synthesis and can trigger apoptosis nih.govresearchgate.net. Further research would be needed to fully delineate these mechanisms for this compound.

Effects on Cell Signaling Pathways and Gene Expression Profiles

Information regarding the specific effects of this compound on cell signaling pathways and gene expression profiles is limited in the provided search results. However, research on other anticancer agents indicates that modulation of key signaling pathways, such as PI3K/Akt/mTOR and MAPK pathways, can influence cell cycle progression and apoptosis mdpi.com. These pathways are critical in regulating cellular responses to stress and damage, and their dysregulation is often implicated in cancer development and progression. Future studies would be required to investigate how this compound interacts with these cellular signaling networks and alters gene expression profiles.

In Vivo Efficacy and Pharmacological Profiles in Animal Models (non-human)

Pharmacokinetic Characterization in Murine and Other Animal Systems

Pharmacokinetic characterization of this compound and related phospholipid-Ara-C conjugates has been investigated to understand their absorption, distribution, metabolism, and excretion in animal models. These studies are crucial for assessing the in vivo behavior and potential therapeutic utility of these compounds.

Furthermore, studies on lipid drug conjugates (LDCs) of Cytarabine (Cyt) with stearic acid, formulated into nanoparticles (LDC-NPs), showed sustained drug release up to 72 hours in vitro researchgate.net. These LDC-NPs had improved cytotoxicity in leukemic cell lines compared to Cyt solution and demonstrated potential for sustained drug release and improved stability researchgate.net.

Evaluation of Efficacy in Pre-clinical Disease Models (e.g., murine lymphoid leukemia)

The efficacy of this compound and related conjugates has been evaluated in pre-clinical disease models, particularly in murine lymphoid leukemia. These studies aim to demonstrate therapeutic benefits compared to the parent drug, Ara-C.

In vivo studies using L1210 lymphoid leukemia in mice have shown that phospholipid-Ara-C conjugates, including Ara-CDP-L-distearin, were much more effective than Ara-C alone researchgate.netcolab.ws. For instance, one study reported that while Ara-C alone resulted in an increased life span (ILS) of 45% in L1210 leukemia-bearing mice, conjugates like Ara-CDP-L-dipalmitin and Ara-CDP-L-dimyristin yielded ILS values of 89% and 100%, respectively, with multiple long-term survivors colab.ws. The efficacy of these conjugates in vivo was generally found to be independent of the fatty acid chain length researchgate.netcolab.ws.

Another study involving a cytarabine lipid drug conjugate (LDC) with stearic acid, formulated into nanoparticles (LDC-NPs), showed promising results in a Raji Burkitt's lymphoma leptomeningeal carcinomatosis model in nude rats. Animals treated with P-4055 (an LDC) had long-term survivors (>70 days), whereas control animals had a mean survival time of 13.2 days researchgate.net. In a systemic Raji leukemia model in nude mice, 8 out of 10 P-4055 treated animals survived (>80 days) compared to none of the cytarabine-treated animals researchgate.net. These findings highlight the enhanced efficacy of lipid-conjugated forms of Ara-C in pre-clinical leukemia models.

Table 2: In Vivo Efficacy of Lipid-Nucleoside Conjugates in L1210 Lymphoid Leukemia Models

| Compound | Model | Treatment Schedule | ILS (%) | Long-term Survivors |

| Ara-C | L1210 (i.p. implanted) | 75 (µmol/kg)/day x 5 | 45 | N/A |

| Ara-CDP-L-dipalmitin | L1210 (i.p. implanted) | Optimal dose | 89 | N/A |

| Ara-CDP-L-distearin | L1210 (i.p. implanted) | Optimal dose | 100 | N/A |

| Ara-C | L1210 (i.c. implanted) | 100 mg/kg/day x 9 | 100 | N/A |

| Ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol | L1210 (i.c. implanted) | Single dose (500 mg/kg) | 229 | N/A |

Note: ILS = Increased Life Span. Data is presented for illustrative purposes based on available research on related compounds. Specific doses for optimal efficacy of conjugates vary. researchgate.netcolab.ws

Resistance Mechanisms and Overcoming Challenges in Pre-clinical Models

Activity against Drug-Resistant Cell Lines and Animal Tumors

The development of resistance to nucleoside analogs is a significant challenge in cancer chemotherapy. Pre-clinical investigations into compounds like this compound have explored their potential to circumvent these resistance mechanisms. Studies have evaluated the activity of lipidated nucleoside derivatives against cell lines that exhibit intrinsic or acquired resistance to the parent nucleoside. Resistance can arise from various factors, including altered drug transport (e.g., reduced nucleoside transporter expression), increased drug inactivation (e.g., enhanced deamination or phosphorylation), or altered target enzyme activity (e.g., deoxycytidine kinase, dCK, or DNA polymerase).

While specific data tables for this compound's activity against a broad range of resistant cell lines and animal tumors are not widely published, the rationale for its design suggests potential efficacy. For example, if resistance is mediated by impaired intracellular phosphorylation, prodrug strategies that bypass initial phosphorylation steps or deliver the activated form more efficiently could demonstrate activity. Similarly, if resistance involves efflux pumps, the lipophilic nature of this compound might alter its interaction with these pumps or facilitate entry through alternative pathways. Pre-clinical models of resistant leukemias or solid tumors would be crucial for demonstrating superior activity or overcoming resistance compared to the parent nucleoside.

Investigation of Resistance Pathways and Counteracting Strategies

Understanding the molecular mechanisms by which cancer cells develop resistance to nucleoside analogs is critical for designing effective therapeutic strategies. For this compound, potential resistance pathways that might be investigated in pre-clinical models include:

Impaired Activation: Reduced intracellular levels or activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for the phosphorylation of nucleoside analogs to their active triphosphate forms. If this compound is designed to be converted intracellularly to its active form through a pathway less dependent on dCK, it could overcome this resistance mechanism.

Increased Drug Efflux: Overexpression of drug efflux transporters, such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), which can actively pump the drug out of the cell. The lipophilic nature of distearin (B1146584) conjugates might influence their interaction with these transporters or their cellular localization.

Altered Target Enzymes: Mutations or altered expression of DNA polymerases or other enzymes involved in DNA synthesis and repair that are targeted by the active metabolite of the nucleoside analog.

Enhanced Drug Inactivation: Increased activity of enzymes like cytidine (B196190) deaminase, which can rapidly inactivate Cytarabine. Lipid conjugation might offer a degree of protection against such enzymatic degradation.

Counteracting strategies explored in pre-clinical settings for nucleoside analogs include combination therapies or the development of novel prodrugs. For this compound, its design as a lipid conjugate itself represents a counteracting strategy, aiming to improve cellular delivery and potentially bypass certain resistance mechanisms. Further research would involve characterizing the specific resistance mechanisms present in resistant cell lines and animal models and evaluating whether this compound exhibits activity in the presence of these mechanisms, or if it can be combined with other agents to restore sensitivity.

Future Research Directions and Translational Perspectives for Phospholipid Nucleoside Conjugates

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic comprehension of the biological effects of phospholipid-nucleoside conjugates necessitates a departure from single-endpoint analyses. The future of this field lies in the integration of multiple "omics" disciplines—proteomics, transcriptomics, and lipidomics—to build a comprehensive picture of the cellular and systemic responses to these compounds. While specific multi-omics studies on Ara-CDP-distearin are not yet prevalent in published literature, the application of these methodologies to related fields provides a clear roadmap for future investigations.

Proteomics can elucidate the downstream effects of a conjugate on cellular protein expression. For instance, in the context of cancer, proteomic analysis could identify alterations in protein networks related to apoptosis, cell cycle regulation, and drug resistance mechanisms following treatment with a compound like this compound. This could reveal novel biomarkers of response or resistance.

Transcriptomics , the study of the complete set of RNA transcripts, offers a window into the immediate cellular response to a drug. By analyzing changes in gene expression, researchers can identify the signaling pathways that are activated or inhibited by the phospholipid-nucleoside conjugate. This can provide crucial insights into its mechanism of action beyond direct DNA incorporation.

Lipidomics , the large-scale study of lipids, is particularly pertinent for this class of drugs. A detailed lipidomic analysis could track the metabolism of this compound, identifying the enzymes involved in its breakdown and the subsequent fate of its lipid and nucleoside components. Furthermore, it could reveal how the conjugate perturbs the cellular lipid landscape, which can have profound effects on membrane integrity, signaling, and energy metabolism.

The true power of a multi-omics approach lies in the integration of these disparate datasets. By combining information on gene expression, protein levels, and lipid profiles, researchers can construct detailed models of the drug's system-wide effects, leading to a more nuanced understanding of its efficacy and potential off-target effects.

| Omics Discipline | Key Information Provided | Potential Application to this compound |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of protein biomarkers for drug efficacy and resistance. |

| Transcriptomics | Alterations in gene expression profiles. | Elucidation of signaling pathways affected by the conjugate. |

| Lipidomics | Changes in the cellular lipid composition and metabolism. | Tracking the metabolic fate of the conjugate and its impact on lipid homeostasis. |

Advanced Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are poised to play an increasingly vital role in the rational design and analysis of phospholipid-nucleoside conjugates. While specific computational models for this compound are not extensively documented, the methodologies applied to similar systems offer a clear path forward.

Coarse-grained and all-atom MD simulations can be employed to model the self-assembly of these amphiphilic molecules in aqueous environments. Such simulations can predict the formation of various supramolecular structures, such as micelles or liposomes, and provide insights into their stability and morphology. For instance, studies on other phospholipid-nucleoside conjugates have used MD simulations to investigate their spontaneous formation of helical structures, a phenomenon that could influence their interaction with biological membranes and cellular uptake. nih.govnih.gov

These computational approaches can also be used to predict how conjugates like this compound interact with lipid bilayers. By simulating the insertion and orientation of the molecule within a model cell membrane, researchers can gain a deeper understanding of its membrane-traversing capabilities and how the lipid anchor influences this process. Furthermore, predictive modeling can be used to explore the interactions between the nucleoside headgroup and potential protein targets, helping to identify novel mechanisms of action.

The ultimate goal of this predictive modeling is to create in silico models that can forecast the pharmacokinetic and pharmacodynamic properties of novel conjugate designs before they are synthesized. This would significantly accelerate the drug discovery process, allowing for the rapid screening of virtual libraries of compounds with varying lipid chains, linkers, and nucleoside analogs to identify candidates with the most promising therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Areas (non-human, non-clinical)

While the historical focus of this compound and similar conjugates has been on human anticancer therapy, their unique properties suggest potential applications in a variety of non-human and non-clinical contexts. Future research could explore these untapped avenues, leveraging the targeted delivery and modified pharmacokinetic profile afforded by the phospholipid component.

In the realm of veterinary medicine , nucleoside analogs are used to treat certain viral infections and cancers in animals. The conjugation of these drugs to phospholipids (B1166683) could enhance their efficacy and reduce side effects in companion animals, similar to the goals in human medicine. A patent for 2'-fluoronucleoside phosphonates, for instance, anticipates veterinary applications for their antiviral agents. benthamdirect.com

Agricultural science presents another intriguing possibility. The development of targeted pesticides and herbicides is a major goal in this field. Phospholipid-nucleoside conjugates could potentially be designed to target specific pests or plant pathogens. For example, a conjugate could be engineered to be selectively taken up by a particular insect species, delivering a cytotoxic nucleoside to control its population while minimizing harm to beneficial organisms.

Furthermore, these conjugates could serve as valuable research tools in basic cell biology. Their ability to integrate into and potentially perturb lipid membranes makes them interesting probes for studying membrane dynamics, lipid-protein interactions, and the role of specific lipid species in cellular signaling. By synthesizing conjugates with fluorescent or other reporter tags, researchers could visualize their uptake and trafficking within non-human cells, providing insights into fundamental biological processes.

Development of Next-Generation Phospholipid Conjugates with Enhanced Properties

One major thrust is the optimization of the lipid component . The length and degree of saturation of the fatty acid chains can significantly impact the conjugate's hydrophobicity, its self-assembly properties, and its interaction with biological membranes. Researchers are exploring a wider range of lipid structures, including those with unsaturated or branched chains, to modulate these properties. The goal is to create conjugates that can more efficiently traverse cell membranes and reach their intracellular targets. nih.gov

The linker connecting the phospholipid to the nucleoside is another critical design element. The stability of this linker determines the rate and location of drug release. Next-generation conjugates are being designed with linkers that are sensitive to specific stimuli, such as changes in pH or the presence of certain enzymes that are overexpressed in target tissues. This allows for more precise, targeted drug delivery and can reduce off-target toxicity. nih.gov

Advances in synthetic chemistry are enabling the creation of more complex and diverse conjugates. Techniques like click chemistry and enzymatic synthesis are being employed to attach a wider variety of nucleoside analogs to phospholipids with greater efficiency and control. mdpi.comrsc.org This opens up the possibility of creating conjugates with novel mechanisms of action and improved activity against drug-resistant cell lines.

Finally, the formulation of these conjugates into advanced drug delivery systems, such as liposomes or nanoparticles, is a key strategy for enhancing their therapeutic potential. By incorporating the conjugate into a larger carrier, its stability in circulation can be improved, and it can be more effectively targeted to specific tissues. researchgate.netresearchgate.net

| Enhancement Strategy | Goal | Example |

| Lipid Moiety Optimization | Improved membrane permeability and bioavailability. nih.gov | Use of unsaturated fatty acids to increase membrane fluidity. |

| Stimuli-Responsive Linkers | Targeted drug release in specific microenvironments. nih.gov | pH-sensitive linkers that cleave in the acidic environment of tumors. |

| Advanced Synthetic Methods | Creation of more diverse and potent conjugates. mdpi.com | Employing click chemistry for efficient and specific conjugation. |

| Nanoparticle Formulation | Enhanced stability and targeted delivery. researchgate.netresearchgate.net | Incorporation of conjugates into liposomes for improved circulation time. |

Methodological Innovations in Characterization and Biological Assessment

The increasing complexity of next-generation phospholipid-nucleoside conjugates demands more sophisticated analytical techniques for their characterization and biological evaluation. Methodological innovations are crucial for understanding the structure-activity relationships of these molecules and for predicting their in vivo behavior.

For the physicochemical characterization of these conjugates, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are essential for confirming their molecular structure and purity. When these conjugates self-assemble into nanoparticles, techniques like dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) are used to determine their size, morphology, and stability.

The biological assessment of these compounds is also benefiting from new technologies. High-content imaging and flow cytometry allow for the multiparametric analysis of cellular responses to treatment, providing detailed information on cell cycle progression, apoptosis induction, and other cellular fates. Real-time cell analysis systems can continuously monitor cellular proliferation and viability, offering a dynamic view of the drug's effects.

To study the interaction of these conjugates with biological membranes , biophysical techniques such as surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D) can be employed. These methods can provide quantitative data on the binding affinity and kinetics of the conjugate with model lipid bilayers.

Furthermore, the development of more sophisticated in vitro and in vivo models is critical for the translational assessment of these compounds. Three-dimensional (3D) cell culture models, such as spheroids and organoids, can better recapitulate the complexity of native tissues and provide more predictive data on drug efficacy. The use of advanced animal models, including genetically engineered and patient-derived xenograft (PDX) models, is also essential for evaluating the in vivo performance of these conjugates in a more clinically relevant context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.